Tert-butyl (2-chloro-5-methoxyphenyl)carbamate
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Overview
Description
Tert-butyl (2-chloro-5-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-chloro-5-methoxyphenyl)carbamate typically involves the reaction of 2-chloro-5-methoxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-chloro-5-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Hydrolysis: Formation of 2-chloro-5-methoxyaniline and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl (2-chloro-5-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (2-chloro-5-methoxyphenyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Lacks the chloro and methoxy substituents.
2-chloro-5-methoxyphenyl isocyanate: Contains an isocyanate group instead of a carbamate linkage.
Tert-butyl (2-chloro-5-methylphenyl)carbamate: Has a methyl group instead of a methoxy group.
Uniqueness
Tert-butyl (2-chloro-5-methoxyphenyl)carbamate is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl N-(2-chloro-5-methoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)14-10-7-8(16-4)5-6-9(10)13/h5-7H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSUYRDHJFCVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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